3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
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Overview
Description
3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a dichlorophenyl group attached to an isochromene ring, which is further functionalized with a carboxylic acid group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Mechanism of Action
Target of Action
The primary target of this compound is the lipid metabolism of mites . It is active against the eggs, larvae, nymphs, all quiescent stages, and adult females of mites .
Mode of Action
The compound interacts with its targets by affecting the production of energy by the mite . This interaction results in changes in the mite’s energy production, disrupting its normal functions and leading to its eventual death .
Biochemical Pathways
The compound affects the lipid metabolism pathway in mites . By disrupting this pathway, it prevents the mites from producing the energy they need to survive . The downstream effects of this disruption include a decrease in mite activity and population .
Pharmacokinetics
It is used in the range of 50 to 200 g ai/1000l, suggesting that it has a significant bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the mite population . By disrupting the mites’ energy production, it prevents them from carrying out their normal functions, leading to their death .
Action Environment
The compound’s action, efficacy, and stability are largely unaffected by extremes of temperature and rainfall . It adheres to the waxy cuticle of the plant and cannot be washed off by rain . Its residual action is around 6 weeks . It can be used in Integrated Pest Management (IPM) programmes as it is harmless to beneficials, and in resistance management programmes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization and oxidation steps to form the isochromene ring structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the dichlorophenyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.
Isochroman-1-one derivatives: Compounds with similar isochromene ring structures but different substituents.
Uniqueness
3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is unique due to its combination of a dichlorophenyl group and an isochromene ring with a carboxylic acid functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O4/c17-8-5-6-11(12(18)7-8)14-13(15(19)20)9-3-1-2-4-10(9)16(21)22-14/h1-7,13-14H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWDJDAQUSMMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(OC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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